2-Phényl-3-(pipéridin-4-YL)-1H-indole

Vue d'ensemble

Description

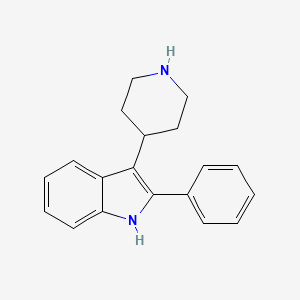

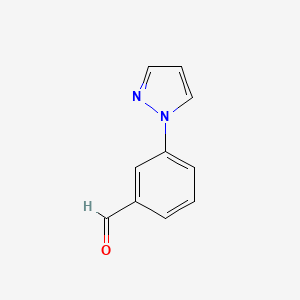

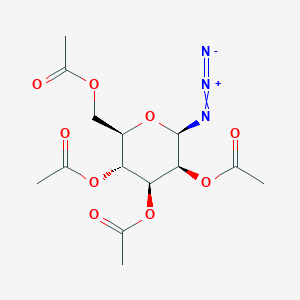

Le 2-Phényl-3-pipéridin-4-yl-1H-indole est un composé hétérocyclique qui combine les caractéristiques structurales de l'indole et de la pipéridine. L'indole est une structure bicyclique composée d'un cycle benzénique à six chaînons fusionné à un cycle pyrrole à cinq chaînons contenant de l'azote. La pipéridine est un cycle à six chaînons contenant un atome d'azote. La combinaison de ces deux structures donne un composé possédant des propriétés chimiques et biologiques uniques.

Applications De Recherche Scientifique

2-Phenyl-3-piperidin-4-yl-1H-indole has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Analyse Biochimique

Biochemical Properties

2-Phenyl-3-(piperidin-4-YL)-1H-indole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . The interaction between 2-Phenyl-3-(piperidin-4-YL)-1H-indole and these enzymes is characterized by the binding of the compound to the active site of the enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins.

Cellular Effects

2-Phenyl-3-(piperidin-4-YL)-1H-indole exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-Phenyl-3-(piperidin-4-YL)-1H-indole can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of action of 2-Phenyl-3-(piperidin-4-YL)-1H-indole involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, 2-Phenyl-3-(piperidin-4-YL)-1H-indole inhibits the activity of cyclooxygenase enzymes by binding to their active sites, thereby blocking the conversion of arachidonic acid to prostaglandins . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenyl-3-(piperidin-4-YL)-1H-indole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Phenyl-3-(piperidin-4-YL)-1H-indole remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of 2-Phenyl-3-(piperidin-4-YL)-1H-indole vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anti-cancer properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage.

Metabolic Pathways

2-Phenyl-3-(piperidin-4-YL)-1H-indole is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of various drugs and endogenous compounds . This inhibition can lead to changes in the levels of metabolites and affect overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 2-Phenyl-3-(piperidin-4-YL)-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-Phenyl-3-(piperidin-4-YL)-1H-indole within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of 2-Phenyl-3-(piperidin-4-YL)-1H-indole is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 2-Phenyl-3-(piperidin-4-YL)-1H-indole may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression and cellular signaling pathways.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-Phényl-3-pipéridin-4-yl-1H-indole peut être réalisée par différentes voies de synthèse. Une méthode courante implique la synthèse de l'indole de Fischer, où la phénylhydrazine réagit avec une cétone ou un aldéhyde en présence d'un catalyseur acide pour former le cycle indole. Le cycle pipéridine peut être introduit par des réactions ultérieures impliquant des réactifs et des conditions appropriés.

Par exemple, la réaction de la phénylhydrazine avec la cyclohexanone en présence d'acide méthanesulfonique sous reflux dans le méthanol peut donner le dérivé indole souhaité . Le cycle pipéridine peut ensuite être introduit par des réactions de substitution nucléophile en utilisant des dérivés de pipéridine appropriés.

Méthodes de production industrielle

La production industrielle du 2-Phényl-3-pipéridin-4-yl-1H-indole peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement de la synthèse. De plus, des techniques de purification telles que la cristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-Phényl-3-pipéridin-4-yl-1H-indole peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former les produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium pour produire des dérivés réduits.

Substitution : Le composé peut subir des réactions de substitution nucléophile, où des nucléophiles remplacent des atomes ou des groupes spécifiques dans la molécule.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en conditions acides ou neutres.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre ou borohydrure de sodium dans le méthanol.

Substitution : Nucléophiles tels que les amines ou les alcoolates en présence de solvants et de catalyseurs appropriés.

Principaux produits formés

Oxydation : Dérivés oxydés avec des groupes fonctionnels tels que des cétones ou des acides carboxyliques.

Réduction : Dérivés réduits avec des atomes d'hydrogène supplémentaires.

Substitution : Dérivés substitués avec de nouveaux groupes fonctionnels remplaçant les atomes ou groupes d'origine.

4. Applications de la recherche scientifique

Le 2-Phényl-3-pipéridin-4-yl-1H-indole a des applications diverses dans la recherche scientifique, notamment :

Chimie : Utilisé comme bloc de construction pour la synthèse de molécules organiques complexes et de composés hétérocycliques.

Médecine : Exploré comme composé de tête pour le développement de nouveaux médicaments ciblant diverses maladies.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés avec des propriétés spécifiques.

5. Mécanisme d'action

Le mécanisme d'action du 2-Phényl-3-pipéridin-4-yl-1H-indole implique son interaction avec des cibles moléculaires et des voies spécifiques. La partie indole peut se lier à divers récepteurs et enzymes, modulant leur activité. Le cycle pipéridine peut améliorer l'affinité de liaison et la sélectivité du composé. Les cibles moléculaires et les voies exactes dépendent de l'activité biologique spécifique étudiée.

Mécanisme D'action

The mechanism of action of 2-Phenyl-3-piperidin-4-yl-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparaison Avec Des Composés Similaires

Composés similaires

2-Phénylindole : Un composé avec une structure indole similaire mais sans le cycle pipéridine.

3-(Pipéridin-4-yl)indole : Un composé avec une substitution de la pipéridine similaire mais une position différente du groupe phényle.

Unicité

Le 2-Phényl-3-pipéridin-4-yl-1H-indole est unique en raison de la combinaison des parties indole et pipéridine, qui confère des propriétés chimiques et biologiques distinctes. La présence des deux cycles permet des interactions polyvalentes avec diverses cibles moléculaires, ce qui en fait un composé précieux dans la recherche et le développement.

Propriétés

IUPAC Name |

2-phenyl-3-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2/c1-2-6-15(7-3-1)19-18(14-10-12-20-13-11-14)16-8-4-5-9-17(16)21-19/h1-9,14,20-21H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPAVENSJPMGJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432328 | |

| Record name | 2-Phenyl-3-(4-piperidinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221109-26-8 | |

| Record name | 2-Phenyl-3-(4-piperidinyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221109268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-3-(4-piperidinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYL-3-(4-PIPERIDINYL)INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8QVX49UNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1312971.png)